Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 6-hydroxy-3-azabicyclo[3.1.0]hexane under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl ester group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Benzyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reduction: Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-methanol.
Substitution: Various substituted benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylates depending on the nucleophile used.
Scientific Research Applications
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar structure but with a tert-butyl ester group.
3-Benzyl-6-oxa-3-aza-bicyclo[3.1.0]hexane: Contains an oxygen atom in the bicyclic ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Features two methyl groups on the bicyclic ring.
Uniqueness
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHMURXJGAUNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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